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Introduction
Ovulation induction with urofollitropin, a highly purified urinary follicle-stimulating hormone

(FSH), is a common and effective treatment for anovulatory infertility, particularly in women with

WHO Group II anovulation who have not responded to clomiphene citrate. Successful follicular

development and ovulation are crucial first steps; however, adequate luteal phase support is

equally vital for establishing and maintaining a pregnancy. This document provides detailed

application notes and protocols for luteal phase support in cycles stimulated with

urofollitropin, based on current clinical evidence.

The administration of exogenous gonadotropins can lead to a luteal phase defect,

characterized by insufficient progesterone production from the corpus luteum. This can result in

a shortened luteal phase and inadequate endometrial receptivity for embryo implantation.

Therefore, luteal phase support is often recommended in stimulated cycles to optimize

pregnancy outcomes.

Urofollitropin Stimulation Protocols
Effective ovarian stimulation is a prerequisite for a healthy luteal phase. Urofollitropin is used

to stimulate the growth and maturation of ovarian follicles. The following are common protocols

for urofollitropin administration, typically in the context of intrauterine insemination (IUI)

cycles.
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Patient Selection
Indication: Anovulatory women (WHO Group II), including those with polycystic ovary

syndrome (PCOS), who are clomiphene citrate-resistant.[1]

Contraindications: Primary ovarian failure (high FSH), uncontrolled thyroid or adrenal

dysfunction, pituitary tumors, and pregnancy.

Stimulation Regimens
A "step-up" protocol is commonly employed to minimize the risk of ovarian hyperstimulation

syndrome (OHSS) and multiple pregnancies.[1]

Table 1: Urofollitropin Step-Up Protocol for Ovulation Induction

Parameter Protocol Details

Starting Dose

75 IU/day of urofollitropin, administered

subcutaneously or intramuscularly, starting on

day 2 or 3 of the menstrual cycle.[2]

Monitoring

- Transvaginal ultrasound to monitor follicular

growth, starting around day 7 of stimulation and

repeated every 2-4 days. - Serum estradiol

levels may also be monitored.

Dose Adjustment

If, after 7 days, no dominant follicle (≥10 mm) is

observed, the dose may be increased by 37.5

IU. Dose adjustments should not be made more

frequently than every 7 days.[3]

hCG Trigger

When at least one follicle reaches a mean

diameter of 18 mm, a single dose of 5,000-

10,000 IU of human chorionic gonadotropin

(hCG) is administered to trigger final oocyte

maturation and ovulation.[4]

Cancellation Criteria

To reduce the risk of multiple pregnancies, the

cycle should be cancelled if more than three

follicles >16 mm develop.
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Note: Dosing should be individualized based on the patient's response.

Day 2/3 of Cycle Start Urofollitropin
(75 IU/day)

Day 7: Ultrasound
& Estradiol

Dominant Follicle
(>=10mm)?

Increase Dose
by 37.5 IUNo

Continue Stimulation
& Monitoring

Yes Follicle >= 18mm?
No

Administer hCG
(5,000-10,000 IU)

Yes IUI ~36h post-hCG Initiate Luteal
Phase Support

Click to download full resolution via product page

Urofollitropin Stimulation and IUI Workflow

Luteal Phase Support Protocols
Following ovulation induction with urofollitropin and an hCG trigger, luteal phase support is

often implemented to ensure adequate progesterone levels for endometrial receptivity and

early pregnancy maintenance. The two primary options for luteal support are exogenous

progesterone and supplementary hCG.

Progesterone Support
Progesterone supplementation is the most common method of luteal phase support. It directly

provides the necessary hormone for endometrial development.

Table 2: Progesterone Luteal Phase Support Protocols
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Parameter Vaginal Progesterone Intramuscular Progesterone

Formulation
Micronized progesterone

capsules or gel.
Progesterone in oil.

Dosage
200-400 mg administered

vaginally, once or twice daily.

25-50 mg injected

intramuscularly, once daily.

Timing of Initiation
Typically started on the day of

or the day after IUI.

Typically started on the day of

or the day after IUI.

Duration

Continued until the day of the

pregnancy test. If positive, it

may be continued for the first

8-10 weeks of pregnancy.

Continued until the day of the

pregnancy test. If positive, it

may be continued for the first

8-10 weeks of pregnancy.

Considerations

Generally well-tolerated with

localized side effects. Vaginal

administration provides high

uterine progesterone

concentrations.

Can be associated with

injection site pain and irritation.

hCG Support
An alternative to progesterone is the use of low-dose hCG during the luteal phase. hCG

stimulates the corpus luteum to produce endogenous progesterone and estrogen.

Table 3: hCG Luteal Phase Support Protocol

Parameter Protocol Details

Dosage 1,500 IU of hCG administered intramuscularly.

Timing of Administration
A single injection is typically given 5-7 days after

the initial ovulatory hCG trigger.

Considerations

May increase the risk of OHSS, especially in

high-responders. Should be used with caution in

patients with a high number of developing

follicles.
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Clinical Outcomes and Data Comparison
The decision of whether to provide luteal phase support and which agent to use should be

based on clinical evidence. While direct comparisons in urofollitropin-only stimulated IUI

cycles are limited, data from broader studies on gonadotropin-stimulated cycles provide

valuable insights.

A meta-analysis of studies on IUI cycles with gonadotropin stimulation showed that

progesterone luteal phase support is beneficial. One study found that for every 11 patients

treated with progesterone in gonadotropin-stimulated IUI cycles, there was one additional live

birth.

Table 4: Comparison of Pregnancy Outcomes with Progesterone Support in Gonadotropin-

Stimulated IUI Cycles

Luteal Support

Regimen

Clinical Pregnancy

Rate
Live Birth Rate Reference

Vaginal Progesterone

Gel vs. No Support

21.1% vs. 12.7%

(p=0.028)

17.4% vs. 9.3%

(p=0.016)
Erdem et al., 2009

Progesterone Support

vs. No Support (Meta-

analysis)

Significantly higher

with progesterone

Significantly higher

with progesterone
Hill et al., 2013

There is a lack of robust evidence directly comparing progesterone and hCG for luteal support

in urofollitropin-stimulated IUI cycles. While hCG can effectively support the luteal phase, the

increased risk of OHSS is a significant concern. Therefore, progesterone is often considered

the first-line option for luteal support in these cycles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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